N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound belonging to the class of benzimidazole derivatives. It has been primarily investigated in scientific research for its potential as a Smoothened (Smo) receptor antagonist. The Smo receptor plays a crucial role in the Hedgehog (Hh) signaling pathway, which is critical for development, cell growth, and migration, as well as stem cell maintenance []. Aberrant activation of the Hh pathway has been implicated in various cancers, making Smo antagonists promising targets for cancer treatment [].
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide acts as a Smoothened (Smo) receptor antagonist []. It binds to Smo and inhibits the activation of the Hedgehog (Hh) signaling pathway []. Notably, research suggests that this compound, along with another Smo antagonist named SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine), binds to Smo in a manner consistent with allosteric modulation []. This means that they bind to a site distinct from the agonist binding site and exert their inhibitory effects by inducing conformational changes in the receptor [].
The primary scientific application of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, denoted as SANT-2 in the research, is its use as a tool to investigate the mechanism of action of Smoothened (Smo) receptor antagonists and their influence on the Hedgehog (Hh) signaling pathway []. In one study, it was used alongside other Smo antagonists and agonists to characterize the binding properties of these molecules to Smo []. This research provided evidence for the allosteric nature of SANT-2's interaction with Smo, highlighting a potential avenue for developing more selective and effective Smo inhibitors for cancer treatment [].
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: